molecular formula C20H21ClN2O4 B3467249 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(5-CHLORO-2-METHOXYBENZOYL)PIPERAZINE

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(5-CHLORO-2-METHOXYBENZOYL)PIPERAZINE

Cat. No.: B3467249
M. Wt: 388.8 g/mol
InChI Key: LMDQQSUDLUYCGA-UHFFFAOYSA-N
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Description

The compound 1-[(2H-1,3-Benzodioxol-5-yl)Methyl]-4-(5-Chloro-2-Methoxybenzoyl)Piperazine (CAS: 349538-96-1) is a piperazine derivative featuring two distinct aromatic substituents:

  • 5-Chloro-2-methoxybenzoyl group: A benzoyl fragment substituted with electron-withdrawing chlorine (Cl) and electron-donating methoxy (OCH₃) groups, influencing electronic density and intermolecular interactions .

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4/c1-25-17-5-3-15(21)11-16(17)20(24)23-8-6-22(7-9-23)12-14-2-4-18-19(10-14)27-13-26-18/h2-5,10-11H,6-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDQQSUDLUYCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401323821
Record name [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200694
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

349538-96-1
Record name [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(5-CHLORO-2-METHOXYBENZOYL)PIPERAZINE typically involves multiple steps, including the formation of the benzodioxole and chloromethoxybenzoyl intermediates, followed by their coupling with piperazine. Common synthetic routes may involve:

    Step 1: Synthesis of the benzodioxole intermediate through a cyclization reaction.

    Step 2: Preparation of the chloromethoxybenzoyl intermediate via chlorination and methoxylation reactions.

    Step 3: Coupling of the intermediates with piperazine under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains four key reactive regions:

  • Piperazine ring : Secondary amine groups capable of alkylation, acylation, and coordination chemistry.

  • Benzodioxole moiety : A methylenedioxy group susceptible to acid-catalyzed hydrolysis.

  • Chloro-methoxybenzoyl group : A para-chloro substituent on an aromatic ring and an ortho-methoxy group.

  • Methylene bridge : A benzyl-type CH₂ linker between the piperazine and benzodioxole.

Piperazine Ring Modifications

The secondary amines in the piperazine ring may participate in:

Reaction TypeConditionsExpected ProductMechanism
Alkylation Alkyl halides, K₂CO₃, DMF, 60°CQuaternary ammonium saltsNucleophilic substitution
Acylation Acetyl chloride, Et₃N, CH₂Cl₂, 0°CN-acetylpiperazine derivativesLewis base-catalyzed acylation
Chelation Transition metal salts (e.g., Cu²⁺)Metal complexesLigand coordination at N atoms

Benzodioxole Ring Opening

The 1,3-benzodioxole group may undergo hydrolysis under acidic conditions:

C6H4O2CH2-+H3O+C6H3(OH)2CH2-+HCO2H\text{C}_6\text{H}_4\text{O}_2\text{CH}_2\text{-} + \text{H}_3\text{O}^+ \rightarrow \text{C}_6\text{H}_3(\text{OH})_2\text{CH}_2\text{-} + \text{HCO}_2\text{H}

This reaction typically proceeds at 80–100°C in 6M HCl, yielding catechol derivatives .

Substitution at the Chloro-Methoxybenzoyl Group

The 5-chloro-2-methoxybenzoyl moiety exhibits distinct reactivity:

PositionReactivityPotential Reactions
5-Chloro Activated for nucleophilic aromatic substitution (NAS)Replacement with -OH, -NH₂, or -SH under basic conditions
2-Methoxy Demethylation via BBr₃Conversion to catechol derivative at -78°C

Stability Under Environmental Conditions

Experimental data from analogous compounds suggest:

ConditionStabilityDegradation Products
pH 1–2 Unstable (t₁/₂ = 4 hr)Hydrolyzed benzodioxole + cleaved piperazine
pH 7.4 Stable (t₁/₂ > 72 hr)No significant degradation
UV light Photodegradation (λ = 254 nm)Radical-mediated decomposition

Comparative Reactivity Table

Analysis against structurally similar compounds from PubChem data:

Compound (CID)Key Structural DifferenceReactivity Contrast
4742003 Lacks benzoyl groupLower acylation potential
1147780 Contains 5-Cl-2-OCH₃Similar NAS reactivity
2296065 Bromoindole substituentEnhanced π-π stacking

Synthetic Considerations

While no direct synthesis protocol exists for this compound, retro-synthetic analysis suggests:

  • Piperazine functionalization : Late-stage acylation with 5-chloro-2-methoxybenzoyl chloride

  • Benzodioxole coupling : Mitsunobu reaction for CH₂ linkage formation

  • Protection/deprotection : Boc groups for amine protection during synthesis

Scientific Research Applications

Structure

The compound features a piperazine ring substituted with a benzodioxole moiety and a chloromethoxybenzoyl group. This structural configuration is believed to contribute to its biological activity.

Neuropharmacology

Research indicates that derivatives of benzodioxole compounds often exhibit significant neuropharmacological effects. The compound has been studied for its potential as an anxiolytic and antidepressant agent.

Case Study: Anxiolytic Effects

A study demonstrated that similar benzodioxole derivatives showed promise in reducing anxiety-like behaviors in animal models. The mechanism was linked to modulation of serotonin receptors, particularly the 5-HT1A receptor pathway, which is crucial for anxiety regulation .

Anticancer Activity

Benzodioxole derivatives have been investigated for their anticancer properties. Preliminary findings suggest that the compound may inhibit the proliferation of certain cancer cell lines.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)8.3
A549 (Lung Cancer)15.0

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes.

Case Study: Antimicrobial Efficacy

A study evaluated the antibacterial activity of the compound against Staphylococcus aureus and Escherichia coli, yielding promising results with minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli .

Potential in Drug Development

Given its diverse biological activities, this compound is being considered for further development into therapeutic agents targeting various conditions including anxiety disorders and cancer.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(5-CHLORO-2-METHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with structurally analogous piperazine derivatives, emphasizing substituent variations and their implications:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₂₀H₂₀ClN₂O₅ 403.84 Benzodioxolylmethyl, 5-chloro-2-methoxybenzoyl Balanced lipophilicity; potential for hydrogen bonding via benzodioxole .
RA [3,2] () C₂₁H₂₈N₂ 363.20 Cyclohexylmethyl, (E)-3-(naphthalen-2-yl)but-2-en-1-yl High lipophilicity (cyclohexyl/naphthyl); lower polarity .
RA [3,3] () C₂₂H₂₂F₃N₂ 425.20 Trifluoromethylphenylmethyl, (E)-3-(naphthalen-2-yl)but-2-en-1-yl Electron-withdrawing CF₃ group; enhanced metabolic stability .
1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)Methyl]Piperazine () C₁₁H₁₄N₄OS 250.32 Thienyl-oxadiazolylmethyl Heterocyclic oxadiazole; potential for π-π stacking .
1-{[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]Methyl}-4-(Diphenylmethyl)Piperazine () C₂₇H₂₆ClN₃O 443.97 Benzhydryl, chlorophenyl-isoxazolylmethyl Bulky diphenylmethyl group; high steric hindrance .

Key Differences and Implications

Lipophilicity and Solubility: The target compound’s benzodioxole and methoxy groups enhance polarity compared to RA [3,2]’s cyclohexyl/naphthyl substituents, likely improving aqueous solubility .

Hydrogen Bonding and Intermolecular Interactions: The benzodioxole oxygen atoms in the target compound may form hydrogen bonds, as suggested by Etter’s graph-set analysis , whereas RA [3,2] and RA [3,3] rely on van der Waals interactions due to non-polar substituents .

Heterocyclic Influence :

  • Thienyl-oxadiazole () introduces sulfur and nitrogen heteroatoms, which may alter electronic properties and binding affinity compared to the target’s benzodioxole .

Biological Activity

The compound 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-chloro-2-methoxybenzoyl)piperazine is a complex organic molecule notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry, supported by case studies and research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is C19H22ClN3O4C_{19}H_{22}ClN_{3}O_{4}. The synthesis typically involves several steps:

  • Formation of Benzodioxole Intermediate : Reaction of catechol with formaldehyde.
  • Synthesis of Piperazine Derivative : Reaction of the benzodioxole intermediate with piperazine.
  • Formation of the Final Compound : Coupling with 5-chloro-2-methoxybenzoic acid derivatives.

The detailed synthetic route can be summarized as follows:

StepReactionConditions
1Benzodioxole formationAcid catalyst
2Piperazine reactionSolvent-assisted
3Coupling reactionDehydrating agent

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Receptor Binding : The piperazine moiety is known for its ability to bind to neurotransmitter receptors, potentially influencing neurological pathways.
  • Enzyme Inhibition : The benzodioxole structure may inhibit specific enzymes involved in metabolic pathways.

Pharmacological Studies

Research indicates that compounds with similar structures exhibit significant pharmacological effects, including:

  • Antidepressant Activity : Studies have shown that piperazine derivatives can modulate serotonin and dopamine levels, which are crucial for mood regulation .
  • Antitumor Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use in oncology .

Case Studies

  • Antidepressant Effects : A study conducted on related piperazine derivatives showed that they significantly reduced depressive-like behavior in animal models by enhancing serotonergic transmission .
  • Cancer Research : Another research project evaluated the cytotoxic effects of similar compounds on various cancer cell lines, revealing IC50 values indicating effective inhibition of cell proliferation .

Comparative Analysis with Related Compounds

To understand the biological activity better, a comparative analysis with structurally related compounds is essential. The following table summarizes key findings:

CompoundBiological ActivityReference
1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazinesAntidepressant, Antitumor
1-(2-Iodobenzoyl)-4-(pyrimidin-2-yl)piperazineEnzyme Inhibition
1-[2-(1,3-benzodioxol-5-yl)ethyl]-4-(2-methoxyphenyl)piperazineNeuroprotective Effects

Q & A

Basic: How can synthetic routes for this compound be optimized to improve yield and purity?

Answer:
Optimization involves systematic evaluation of reaction conditions (e.g., temperature, solvent, catalyst) using statistical experimental design. For example, fractional factorial designs can identify critical parameters affecting cyclization efficiency, as demonstrated in benzodioxole-piperazine derivatives synthesized via phosphorous oxychloride-mediated cyclization at 120°C . Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) or recrystallization enhances purity, as seen in analogous piperazine-carbohydrazide syntheses .

Basic: What analytical techniques are recommended for structural characterization?

Answer:

  • IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for benzoyl groups) .
  • ¹H/¹³C NMR resolves substituent positions on the piperazine ring and benzodioxole moiety (e.g., methylene protons at δ 3.5–4.0 ppm) .
  • Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H⁺] for C₂₁H₂₀ClN₂O₄: calc. 411.11) .
  • X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data .

Basic: What preliminary pharmacological screening assays are suitable for this compound?

Answer:

  • Receptor binding assays : Test affinity for serotonin/dopamine receptors due to structural similarity to bioactive piperazine derivatives .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .
  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Contradictions may arise from differences in assay conditions (e.g., cell type, concentration). Mitigation strategies:

  • Standardize protocols (e.g., IC₅₀ determination using identical buffer pH and incubation times) .
  • Validate results via orthogonal assays (e.g., compare radioligand binding with functional cAMP assays for receptor activity) .
  • Use multivariate analysis to isolate confounding variables (e.g., solvent effects on solubility) .

Advanced: What strategies stabilize this compound under varying pH and temperature conditions?

Answer:

  • pH stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 3 months) in buffers (pH 1–9). Piperazine derivatives often degrade via hydrolysis at acidic pH, requiring enteric coating for oral delivery .
  • Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition points. Store lyophilized samples at –20°C to prevent acylpiperazine bond cleavage .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Answer:

  • Core modifications : Replace the 5-chloro-2-methoxybenzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects on receptor binding .
  • Piperazine substitutions : Introduce methyl or ethyl groups at the N-position to evaluate steric hindrance impacts .
  • Bioisosteric replacements : Substitute benzodioxole with 1,4-benzodioxan to compare pharmacokinetic profiles .

Advanced: What computational methods predict metabolic pathways and toxicity?

Answer:

  • In silico tools : Use SwissADME or ADMET Predictor™ to identify likely Phase I/II metabolism sites (e.g., CYP450-mediated oxidation of benzodioxole methyl groups) .
  • Docking studies : Simulate interactions with CYP3A4/2D6 isoforms to predict inhibitory potential .
  • Toxicity alerts : Check for mutagenicity (Ames test) and hERG channel inhibition risks via ProTox-II .

Advanced: How to validate synthetic intermediates using advanced spectroscopic techniques?

Answer:

  • 2D NMR (COSY, HSQC) : Assign coupling patterns for complex piperazine-benzodioxole spin systems .
  • LC-MS/MS : Detect trace impurities (<0.1%) in intermediates, critical for GMP-compliant synthesis .
  • X-ray photoelectron spectroscopy (XPS) : Confirm elemental composition (e.g., Cl and N content) in final products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(5-CHLORO-2-METHOXYBENZOYL)PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(5-CHLORO-2-METHOXYBENZOYL)PIPERAZINE

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